molecular formula C34H41NO5S B13778300 diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate CAS No. 66902-94-1

diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate

Cat. No.: B13778300
CAS No.: 66902-94-1
M. Wt: 575.8 g/mol
InChI Key: RCMBKFAGERBIKG-UHFFFAOYSA-M
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Description

Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a heterocyclic organic compound with the molecular formula C34H41NO5S and a molecular weight of 575.758 g/mol . This compound is known for its complex structure, which includes a hydroxy(diphenyl)methyl group and a 4-methylbenzenesulfonate group. It is used primarily in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves multiple steps, typically starting with the preparation of the hydroxy(diphenyl)methyl intermediate. This intermediate is then reacted with phenoxypropyl-methylazanium under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives .

Scientific Research Applications

Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

66902-94-1

Molecular Formula

C34H41NO5S

Molecular Weight

575.8 g/mol

IUPAC Name

diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C27H34NO2.C7H8O3S/c1-4-28(3,5-2)21-14-22-30-26-20-13-12-19-25(26)27(29,23-15-8-6-9-16-23)24-17-10-7-11-18-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-13,15-20,29H,4-5,14,21-22H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

RCMBKFAGERBIKG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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